![molecular formula C23H20N2O5S B2362895 N-(1-(フェニルスルホニル)-1,2,3,4-テトラヒドロキノリン-6-イル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド CAS No. 941882-38-8](/img/structure/B2362895.png)
N-(1-(フェニルスルホニル)-1,2,3,4-テトラヒドロキノリン-6-イル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is an intriguing organic compound that has piqued the interest of chemists, biologists, and medical researchers alike
科学的研究の応用
In Chemistry
In chemical research, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide serves as a versatile intermediate in the synthesis of more complex molecules. Its reactive sites allow for further modifications, enabling the exploration of new compounds with potentially valuable properties.
In Biology and Medicine
Biologically, this compound has shown promise in various fields. Its structural features make it a candidate for drug discovery, particularly as potential inhibitors of enzymes or receptors involved in disease pathways. Studies have explored its efficacy in targeting specific biological molecules, paving the way for novel therapeutic agents.
In Industry
In industrial applications, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide may be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route might begin with the formation of the tetrahydroquinoline core through a Povarov reaction, which involves the cycloaddition of an arylamine, an aldehyde, and an alkene. The phenylsulfonyl group can then be introduced using sulfonyl chloride in the presence of a base, often under mild conditions.
Industrial Production Methods
In an industrial setting, the production of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide would be scaled up using continuous flow chemistry techniques to enhance yield and efficiency. The selection of solvents, catalysts, and reaction conditions would be optimized to ensure the highest possible purity and yield.
化学反応の分析
Types of Reactions It Undergoes
N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is capable of undergoing a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Can be performed using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophilic or electrophilic substitution can be carried out using suitable reagents depending on the desired functional group transformation.
Major Products Formed from These Reactions
Oxidation: : Leads to the formation of sulfoxides or sulfones.
Reduction: : Produces amine derivatives.
Substitution: : Generates a variety of substituted quinoline or benzo-dioxole derivatives, depending on the reactants used.
作用機序
The mechanism by which N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects is closely related to its molecular structure. The compound's interaction with molecular targets such as enzymes, receptors, or other proteins can alter their activity, potentially leading to therapeutic effects. These interactions may involve hydrogen bonding, van der Waals forces, or covalent bond formation, depending on the target and the specific biological context.
類似化合物との比較
When compared to other compounds with similar structures, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of a tetrahydroquinoline core and a benzo-dioxole moiety. This structural arrangement imparts distinctive chemical reactivity and biological activity, making it a valuable compound for research and application.
Similar Compounds
Tetrahydroquinoline Derivatives: : Often explored for their biological activity and used in the synthesis of pharmaceuticals.
Benzo-Dioxole Compounds: : Known for their roles in medicinal chemistry, particularly in the design of bioactive molecules.
Phenylsulfonyl Substituted Compounds: : Common in various chemical synthesis processes due to their stability and reactivity.
特性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-23(17-8-11-21-22(14-17)30-15-29-21)24-18-9-10-20-16(13-18)5-4-12-25(20)31(27,28)19-6-2-1-3-7-19/h1-3,6-11,13-14H,4-5,12,15H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEBZKRYSKXMPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
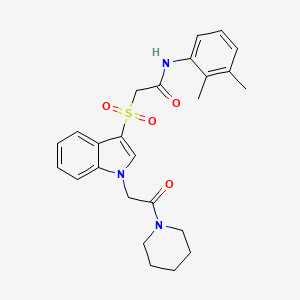
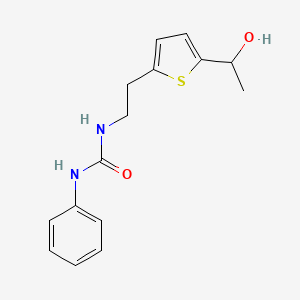


![4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2362821.png)
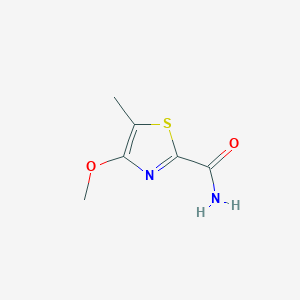
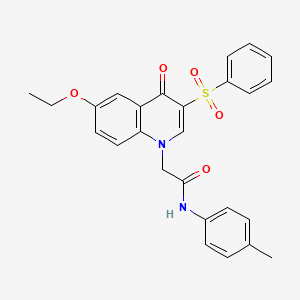
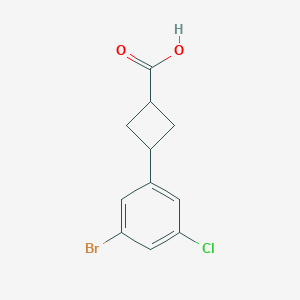
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362829.png)
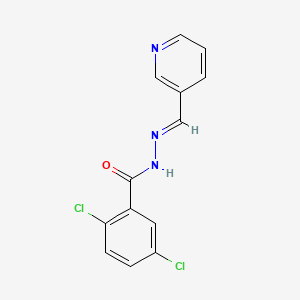
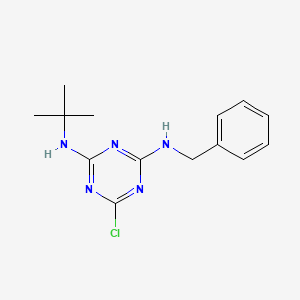
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2362833.png)
![4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2362834.png)
